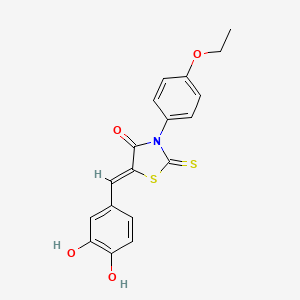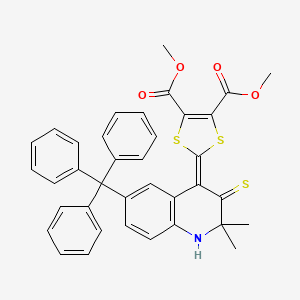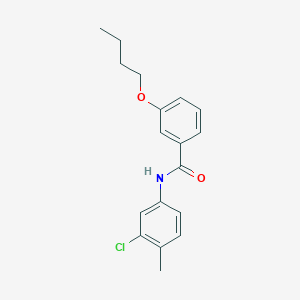![molecular formula C16H11ClN2O2S B4934528 3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione CAS No. 5951-53-1](/img/structure/B4934528.png)
3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. This compound has gained significant attention in the scientific community due to its potential applications in medical research and drug development.
Mécanisme D'action
3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological effects. The activation of the CB1 receptor is responsible for the psychoactive effects of 3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione, while the activation of the CB2 receptor is responsible for its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects
3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, protect against neurodegeneration, and induce apoptosis in cancer cells. It has also been shown to have a positive effect on mood and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione in lab experiments include its potency and selectivity for the cannabinoid receptors, its ability to induce specific physiological effects, and its potential applications in medical research. However, its psychoactive effects and potential for abuse are significant limitations, and researchers must take precautions to ensure the safe handling and use of this compound.
Orientations Futures
There are many potential future directions for the study of 3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione. One area of research is the development of more potent and selective agonists of the cannabinoid receptors for use in medical research and drug development. Another area of research is the investigation of the potential therapeutic applications of 3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione in various medical conditions, including neurodegenerative diseases and cancer. Additionally, more research is needed to understand the long-term effects of 3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione use and its potential for abuse.
Méthodes De Synthèse
3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione can be synthesized using various methods, including the use of palladium-catalyzed coupling reactions and the use of thiazolidine-2,4-dione derivatives. The most common method involves the reaction of 3-chlorobenzaldehyde with 2-thiophenecarboxylic acid followed by the reaction with 3-amino-2-chlorophenylacrylonitrile. The resulting compound is then cyclized to form 3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione.
Applications De Recherche Scientifique
3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione has been extensively studied for its potential applications in medical research. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various medical conditions, including multiple sclerosis, epilepsy, and cancer.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-10-4-3-5-11(8-10)19-14(20)9-22-16(19)12-6-1-2-7-13(12)18-15(16)21/h1-8H,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTWWXZBEHXYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387014 |
Source


|
| Record name | AC1MEH6R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5951-53-1 |
Source


|
| Record name | AC1MEH6R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B4934461.png)

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4934467.png)
![ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate](/img/structure/B4934469.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4934482.png)

![methyl N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B4934512.png)
![N-[3-(methylthio)phenyl]-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4934523.png)
![N-{2-[4-(2-chloro-5-methoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4934534.png)
![methyl 3-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B4934541.png)
